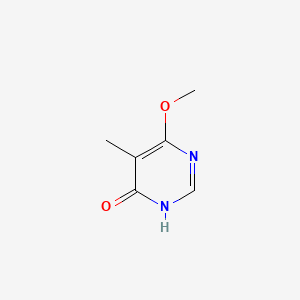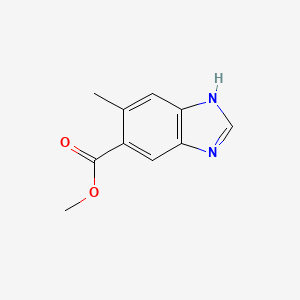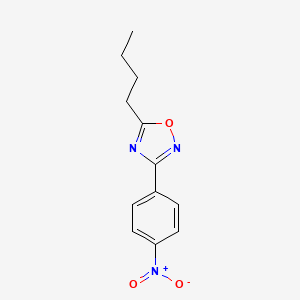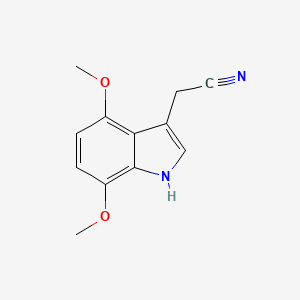
6-Methoxy-5-methylpyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Methoxy-5-methylpyrimidin-4-ol” is a chemical compound with the CAS Number: 14341-18-5. It has a molecular weight of 140.14 . The IUPAC name for this compound is 6-methoxy-5-methyl-4(3H)-pyrimidinone .
Molecular Structure Analysis
The linear formula for “6-Methoxy-5-methylpyrimidin-4-ol” is C6H8N2O2 . For a detailed molecular structure analysis, tools like ChemSpider or MolView can be used. These tools allow you to draw the structure and convert it into a 3D model for better visualization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methoxy-5-methylpyrimidin-4-ol” include a molecular weight of 140.14 . For a more detailed analysis of its physical and chemical properties, tools like ChemSpider can be used. These tools provide information such as density, melting point, boiling point, and more .
Aplicaciones Científicas De Investigación
Structural Characterization and Molecular Interaction Studies
The compound "6-Methoxy-5-methylpyrimidin-4-ol" has been explored in various research areas, particularly in structural characterization and molecular interactions. One study focuses on the combined X-ray and DFT (Density Functional Theory) study of a related compound obtained during the synthesis of an antitubercular agent, highlighting its potential in structural chemistry and drug design processes (Richter et al., 2023).
Antiviral Activity Research
Research into 2,4-Diaminopyrimidines substituted at position 5 with various groups, including methyl, has shown that these derivatives can significantly inhibit retrovirus replication in cell culture, demonstrating the potential antiviral applications of methylpyrimidin derivatives (Hocková et al., 2003).
Anti-Tubercular Activity
A series of compounds with the 6-methylpyrimidin-4-yl moiety has been predicted and confirmed to display moderate anti-tubercular activity against Mycobacterium tuberculosis, indicating its role in developing new anti-tubercular agents (Erkin et al., 2021).
Antihypertensive Activity Studies
A molecule featuring a 6-methoxy-2-methylpyrimidin-5-amine group has been identified as a potential I1 imidazoline receptor agonist for hypertension treatment, suggesting the importance of this moiety in cardiovascular disease management (Aayisha et al., 2019).
Hydrogen Bonding and Crystal Structure Analysis
Studies on hydrogen bonding in molecules containing the 6-methylpyrimidin-4-ol moiety reveal intricate details about the role of such compounds in developing materials with specific physical properties, contributing to the understanding of molecular interactions in crystalline structures (Glidewell et al., 2003).
Corrosion Inhibition Research
Research into the corrosion inhibition properties of compounds related to 6-Methoxy-5-methylpyrimidin-4-ol shows promising results in protecting mild steel in acidic media, indicating its potential application in industrial corrosion prevention (Kumar et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxy-5-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(9)7-3-8-6(4)10-2/h3H,1-2H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQZKQMJKVWETQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CNC1=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663985 |
Source


|
| Record name | 6-Methoxy-5-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-5-methylpyrimidin-4-ol | |
CAS RN |
14341-18-5 |
Source


|
| Record name | 6-Methoxy-5-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,1'-(1-Methyl-2-phenyl-1,2-ethanediylidene)bis[4-(2-piperidinoethyl)thiosemicarbazide]](/img/structure/B577232.png)

![[1,3]Thiazolo[5,4-e][1,2]benzothiazole](/img/structure/B577237.png)
